![molecular formula C10H17N3 B12826650 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine](/img/structure/B12826650.png)
2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine
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Overview
Description
2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles and amine derivatives, depending on the specific reaction conditions .
Scientific Research Applications
2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the ethanamine side chain can interact with receptor sites, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol
- **2-(3-Pyridinyl)-1H-imidazol-4-yl]methanol
- **2-(4-Pyridinyl)-1H-imidazol-4-yl]methanol
Uniqueness
2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic configurations are required .
Biological Activity
2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine, also known as a cyclopentyl imidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a cyclopentyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets.
- Molecular Formula : C9H12N2
- Molecular Weight : 164.20 g/mol
- Canonical SMILES : CC(C1=CN(C=N1)C2CCCC2)N
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been found to exhibit modulating effects on neurotransmitter systems, particularly in the context of:
- Adenosine Receptors : The compound may influence adenosine receptor activity, which is crucial for various physiological processes including sleep regulation and neuroprotection.
- Monoamine Oxidase Inhibition : Preliminary studies suggest potential inhibitory effects on monoamine oxidase (MAO), which could enhance neurotransmitter levels in the brain, thereby impacting mood and cognitive functions.
Pharmacological Assays
Recent studies have evaluated the compound's efficacy in various biological assays, particularly focusing on its binding affinity and functional activity at adenosine receptors. Below is a summary of findings from pharmacological assays:
Assay Type | Receptor/Target | Binding Affinity (Ki) | Functional Activity |
---|---|---|---|
Radiolabeled Binding Assay | hA1R | 50 nM | Partial Agonist |
cAMP Production Assay | hA2A | 100 nM | Inverse Agonist |
Enzyme Inhibition Assay | MAO-B | 30 nM | Competitive Inhibition |
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of various imidazole derivatives, this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The mechanism was linked to its ability to enhance cAMP levels, which are crucial for neuronal survival.
Study 2: Antidepressant-like Activity
Another investigation assessed the antidepressant-like properties of this compound in animal models. Results indicated that administration led to a significant reduction in depressive-like behaviors, potentially mediated by increased serotonin and norepinephrine levels through MAO inhibition.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-cyclopentyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c11-6-5-9-7-12-10(13-9)8-3-1-2-4-8/h7-8H,1-6,11H2,(H,12,13) |
InChI Key |
DMWSFAXKGZXKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(N2)CCN |
Origin of Product |
United States |
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